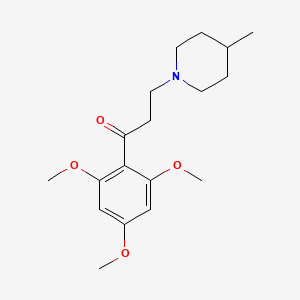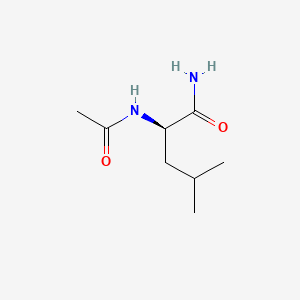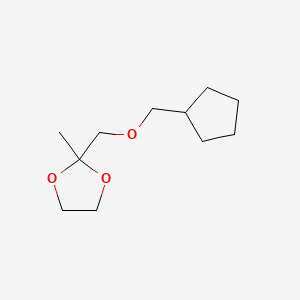
2-Butanone, 3-(formyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(formyloxy)- can be achieved through several methods. One common approach involves the reaction of butanone with formic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the formyloxy group on the butanone molecule.
Industrial Production Methods
Industrial production of 2-Butanone, 3-(formyloxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of molecular sieves or other catalytic materials to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-(formyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: It can be reduced to simpler compounds, often involving the removal of the formyloxy group.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to substitute the formyloxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-(formyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-(formyloxy)- involves its interaction with specific molecular targets and pathways. The formyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar reactivity but lacking the formyloxy group.
Acetone: Another ketone with a similar structure but different chemical properties.
2-Butanol: An alcohol that can be oxidized to form butanone derivatives.
Uniqueness
2-Butanone, 3-(formyloxy)- is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
3-oxobutan-2-yl formate |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(2)8-3-6/h3,5H,1-2H3 |
InChI-Schlüssel |
XAQLIINYMRFEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
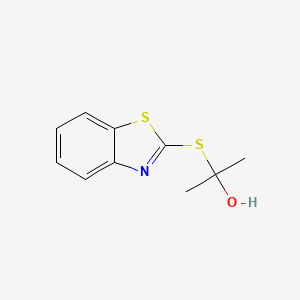
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
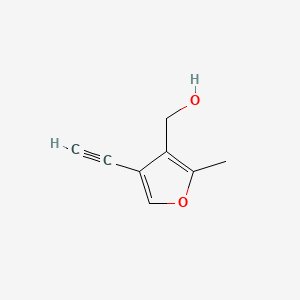
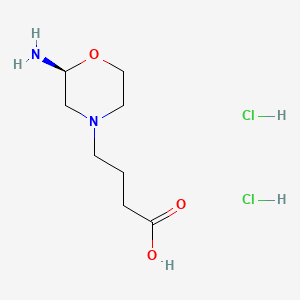
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
